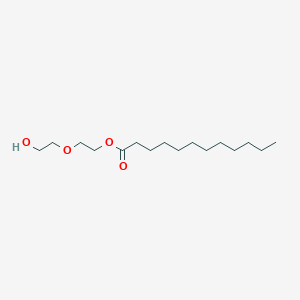

Diethylene glycol monolaurate

説明

Contextualization within Ester Chemistry and Surfactant Science

From the perspective of ester chemistry, Diethylene glycol monolaurate is the monoester resulting from the formal condensation of the primary hydroxyl group of diethylene glycol with the carboxyl group of lauric acid. ontosight.ai It is prepared through the controlled esterification of these two precursor molecules. drugfuture.com This structure gives the molecule an amphiphilic nature, possessing both a hydrophilic (water-attracting) diethylene glycol head and a lipophilic (fat-attracting) lauric acid tail. ontosight.ai

This dual characteristic is central to its classification in surfactant science. This compound is a non-ionic surfactant, meaning it does not have a net electrical charge. chemicalbook.comlookchem.com Its function is primarily as a surface-active agent that reduces the surface tension between immiscible liquids, such as oil and water. ontosight.ai This property makes it an effective emulsifier, capable of forming and stabilizing emulsions. chemicalbook.comlookchem.com Depending on the system, it can be used as a water-in-oil (w/o) or an oil-in-water (o/w) emulsifier, often with an auxiliary agent. chemicalbook.com Its hydrophile-lipophile balance (HLB) value is estimated to be around 6.1–6.5, which typically classifies it as a water-in-oil (W/O) emulsifier.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C16H32O4 | drugfuture.comcymitquimica.com |

| Molecular Weight | 288.42 g/mol | drugfuture.comcymitquimica.com |

| Appearance | Oily liquid | drugfuture.com |

| Melting Point | 17-18 °C | drugfuture.comlookchem.com |

| Boiling Point | ~270 °C (with some decomposition) | drugfuture.comlookchem.com |

| Density | 0.963-0.968 g/cm³ (at 20°C) | drugfuture.com |

| Solubility | Practically insoluble in water; Soluble in methanol, ethanol, benzene, toluene, acetone, and ethyl acetate. | drugfuture.com |

Historical Perspectives and Emerging Research Areas

The scientific exploration of esters derived from diethylene glycol dates back to the early 20th century. A 1931 patent, for instance, describes compositions of matter involving the esterification of diethylene glycol with fatty acids, including lauric acid. google.com This indicates an early industrial and scientific interest in the properties of such compounds.

In recent years, research has shifted towards new and innovative applications. One significant emerging area is in the development of novel biofuels. nih.gov Studies have investigated the synthesis of diethylene glycol monomethyl ether monolaurate, a related compound, via transesterification as a potential "novel biodiesel". nih.govresearchgate.net This line of research explores how introducing ether groups into biodiesel molecules can improve combustion and emission performance. researchgate.netresearchgate.net

Table 2: Research Findings on Diethylene Glycol Ester Synthesis

| Study Focus | Catalyst System | Key Finding | Reference |

|---|---|---|---|

| Synthesis of Diethylene glycol monomethyl ether monolaurate | Active carbon supported KF/CaO | Achieved a high yield of 96.3% under optimized conditions (75 °C for 30 min). The catalyst showed good stability. | nih.govresearchgate.netbocsci.com |

| Synthesis of Ethylene glycol monomethyl ether fatty acid monoesters | Calcined sodium silicate | Demonstrated effective catalytic activity for transesterification of various fatty acid methyl esters. | researchgate.net |

Another active area of research is in pharmaceutical science, particularly in the design of advanced drug delivery systems. For example, research has explored the use of diethylene glycol monoethyl ether in combination with propylene glycol monolaurate as a vehicle for the percutaneous absorption of active pharmaceutical ingredients. bocsci.com These studies investigate how such vehicles can enhance the permeation of drugs through the skin. bocsci.com

Significance in Interdisciplinary Scientific Applications

The unique properties of this compound make it a significant compound in a range of interdisciplinary scientific applications.

Pharmaceutical Sciences : In pharmaceutical formulation research, it is investigated as an excipient to improve the solubility and bioavailability of active ingredients. ontosight.ai Its surfactant properties are valuable in creating stable emulsions and microemulsions for drug delivery. ualberta.ca Research into transdermal patches has utilized related glycol esters to study the feasibility of delivering drugs like tenoxicam and quercetin through the skin. bocsci.com

Industrial and Materials Chemistry : The surfactant and emulsifying properties are leveraged in research for industrial applications. ontosight.ai It is studied for its utility as a dispersing agent and emulsifier in the development of coatings, textiles, and metalworking fluids. chemicalbook.comlookchem.com

Cosmetic Science : In the field of cosmetic science, it is used in the formulation of creams and lotions as an emulsifier and moisturizing agent, contributing to the stability and texture of products. ontosight.ailookchem.com

Botanical and Phytochemical Analysis : In a notable example of its interdisciplinary significance, this compound was identified as one of the major bioactive compounds in a methanolic extract of Urtica dioica (stinging nettle) roots. printspublications.com This GC-MS-based investigation highlights its presence in natural products and its potential role in traditional medicine research. printspublications.com

特性

IUPAC Name |

2-(2-hydroxyethoxy)ethyl dodecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H32O4/c1-2-3-4-5-6-7-8-9-10-11-16(18)20-15-14-19-13-12-17/h17H,2-15H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGIMXKDCVCTHGW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCC(=O)OCCOCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H32O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4059702 | |

| Record name | Dodecanoic acid, 2-(2-hydroxyethoxy)ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4059702 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.42 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

141-20-8 | |

| Record name | Diethylene glycol laurate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=141-20-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diethylene glycol monolaurate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000141208 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Glaurin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3868 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Dodecanoic acid, 2-(2-hydroxyethoxy)ethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dodecanoic acid, 2-(2-hydroxyethoxy)ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4059702 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(2-hydroxyethoxy)ethyl laurate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.972 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIETHYLENE GLYCOL MONOLAURATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XBL949IG2F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q & A

Basic: What are the established methods for synthesizing diethylene glycol monolaurate (DGML) in laboratory settings?

DGML is synthesized via transesterification between diethylene glycol monomethyl ether (DGME) and methyl laurate (ML) using solid base catalysts. A widely cited method employs active carbon-supported KF/CaO (KF/CaO molar ratio = 2.0) under optimized conditions (DGME/ML molar ratio = 4.0, 75°C, 30 min), achieving yields up to 96.3%. Catalyst characterization via XRD and FT-IR confirms active phases (K₂O and KCaF₃), while SEM reveals surface morphology critical for catalytic activity .

Advanced: How can researchers address discrepancies between experimental and computational vibrational spectra of DGML?

Raman spectroscopy identifies key vibrational modes (e.g., ν(C=O) at ~1730 cm⁻¹ and ν(C-C) at 1158 cm⁻¹). Discrepancies in rocking modes or hydrogen-bonding predictions (e.g., non-hydrogen-bonded carbonyl groups) can arise from crystallographic vs. solution-state differences. Density Functional Theory (DFT) simulations should account for solvent effects and crystal packing. Cross-validation with experimental spectra and X-ray crystallography data is essential .

Basic: How does the HLB value of DGML influence its application in emulsification?

DGML has an HLB of 6.1–6.5, classifying it as a water-in-oil (W/O) emulsifier. This moderate hydrophilicity makes it suitable for stabilizing emulsions in pharmaceutical formulations (e.g., creams) or lipid-based drug delivery systems. Comparative studies with Span 40 (HLB 6.7) highlight its slightly lower hydrophilic affinity, requiring adjustments in surfactant blends for optimal emulsion stability .

Advanced: What analytical techniques are critical for characterizing DGML in complex formulations?

- Chromatography : Reverse-phase HPLC with evaporative light scattering detection (ELSD) separates DGML from co-emulsifiers like Tween 20.

- Spectroscopy : FT-IR confirms ester carbonyl (C=O) at 1730–1740 cm⁻¹, while ¹H/¹³C NMR resolves ethoxy (δ 3.5–3.7 ppm) and lauroyl methyl (δ 0.88 ppm) groups.

- Thermal Analysis : DSC identifies melting transitions (~25–30°C) critical for assessing physical stability in lipid-based systems .

Basic: What are the primary safety considerations when handling DGML in laboratory settings?

DGML exhibits low acute toxicity (LD₅₀ > 2,000 mg/kg in rats) but may cause mild skin irritation. Avoid inhalation and use PPE (gloves, goggles). Metabolic studies in rodents indicate renal excretion (45–70% unchanged), with 2-hydroxyethoxyacetic acid as a major metabolite. Follow OSHA guidelines for glycol derivatives .

Advanced: How can researchers model DGML’s metabolic pathways to predict in vivo toxicity?

In vitro hepatocyte assays coupled with LC-MS/MS quantify metabolites like 2-hydroxyethoxyacetic acid. Computational tools (e.g., GastroPlus™) simulate first-pass metabolism and renal clearance. Comparative studies with diethylene glycol stearate reveal species-specific differences in oxidative metabolism, necessitating human hepatocyte models for translational relevance .

Basic: What role does DGML play in enhancing drug permeability in topical formulations?

DGML disrupts stratum corneum lipid bilayers via hydrophobic interactions, enhancing permeation of lipophilic drugs (e.g., valsartan). In SEDDS (self-emulsifying drug delivery systems), it reduces interfacial tension, improving droplet size (<200 nm) and bioavailability. Synergy with Transcutol® HP (diethylene glycol monoethyl ether) further boosts solubility .

Advanced: How do structural modifications of DGML affect its performance in nanocarrier systems?

Ester chain elongation (e.g., replacing laurate with stearate) increases lipophilicity, altering partition coefficients (log P) and micelle formation. PEGylation (e.g., polyethylene glycol 400 monolaurate) enhances water solubility but reduces membrane permeability. Structure-activity relationship (SAR) studies using molecular docking (e.g., with keratinocyte receptors) guide rational design .

Basic: How is DGML differentiated from structurally similar emulsifiers in regulatory frameworks?

DGML (CAS 141-20-8) is classified under "Indirect Food Additives" (21 CFR §178.3760) for limited use in food-contact materials. Unlike polyethylene glycol (PEG) esters, DGML’s lower ethylene oxide content exempts it from PEG-specific restrictions. Regulatory distinctions hinge on molecular weight (DGML = 288.4 g/mol) and metabolic byproducts .

Advanced: What strategies improve the recyclability of KF/CaO catalysts in DGML synthesis?

Catalyst reuse studies show 5% yield drop after three cycles due to Ca²⁺ leaching. Regeneration via calcination (500°C, 2 hr) restores active sites. Supports like mesoporous silica (SBA-15) enhance stability but reduce activity. Hammett indicator tests (basicity >15) correlate with optimal KF/CaO ratios for sustained performance .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。